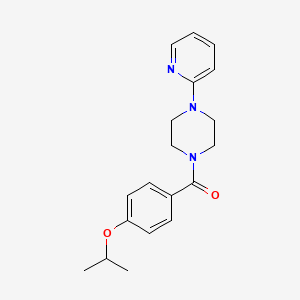![molecular formula C19H27N3O4 B5370581 methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate](/img/structure/B5370581.png)
methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate, also known as MMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMMP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate is not fully understood, but it is believed to act as a partial agonist at certain GPCRs, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its activity at GPCRs and enzymes, this compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, and to have anti-inflammatory and antioxidant properties. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate in laboratory experiments is its selectivity for certain GPCRs and enzymes. This allows researchers to study the function of these proteins in a more targeted manner. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the same receptors and enzymes.
Future Directions
There are several potential future directions for research on methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as a tool for studying the function of GPCRs and enzymes in various physiological processes. Finally, there is potential for the development of more potent and selective derivatives of this compound for use in laboratory experiments and as therapeutic agents.
Synthesis Methods
The synthesis of methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate involves the reaction of 2-methylpiperazine with N-(2-methylbenzyl)-3-oxo-2-piperazinecarboxamide, followed by the addition of N-acetyl-L-alanine methyl ester. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or diisopropylethylamine, and under an inert atmosphere.
Scientific Research Applications
Methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate has been studied extensively for its potential applications in scientific research. One of the main areas of interest has been its use as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a critical role in a wide range of physiological processes, and are a major target for drug development.
properties
IUPAC Name |
methyl 2-methyl-2-[[2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-13-7-5-6-8-14(13)12-22-10-9-20-17(24)15(22)11-16(23)21-19(2,3)18(25)26-4/h5-8,15H,9-12H2,1-4H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYCDTVJVJXDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NC(C)(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-isobutylisoxazol-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5370500.png)
![(4aS*,8aR*)-1-isobutyl-6-[(5-methyl-1H-tetrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5370505.png)
![ethyl 1-[3-(4-fluorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5370513.png)
![2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol](/img/structure/B5370521.png)
![1-{3-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5370535.png)
![N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide](/img/structure/B5370541.png)
![5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole](/img/structure/B5370557.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5370561.png)

![N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5370567.png)
![4-(3-methoxy-1-piperidinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5370579.png)

![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5370596.png)
